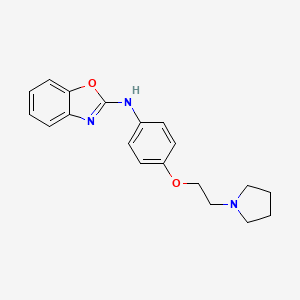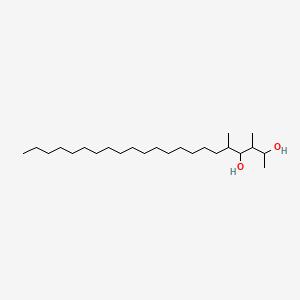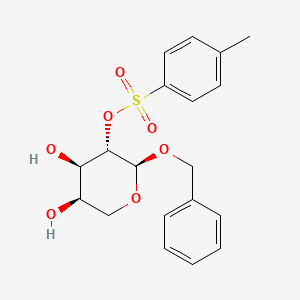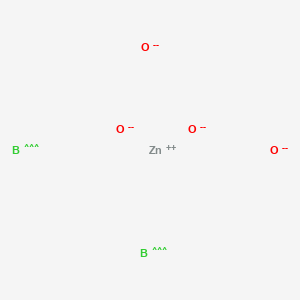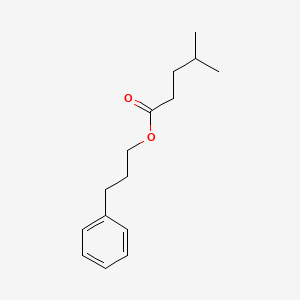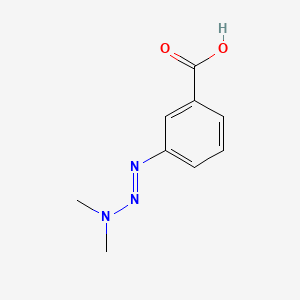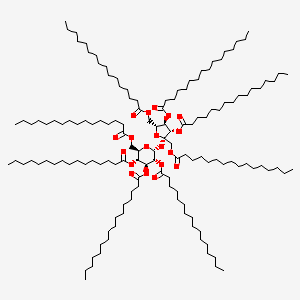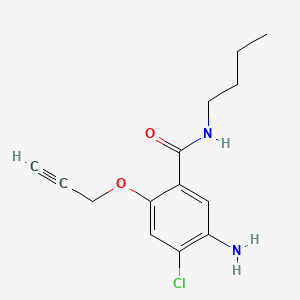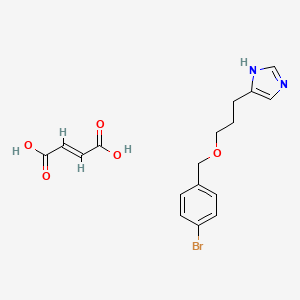![molecular formula C18H14O3 B13815927 1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)
1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the radical bromination of a methyl group followed by conversion into a phosphonate intermediate. This intermediate is then reacted with a substituted benzaldehyde in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF), followed by desilylation to yield the final product .
Industrial Production Methods
the principles of green chemistry and photochemistry, such as visible-light-mediated cycloaddition reactions, can be applied to develop more efficient and environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., NaH) are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which can have different biological and chemical properties .
Scientific Research Applications
1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through the modulation of oxidative stress and inhibition of specific enzymes. The compound’s structure allows it to interact with DNA and proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,6-dimethylanthra[2,3-b]furan-4,11-dione: Another anthraquinone derivative with similar structural features.
1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione: Shares the same core structure but with different substituents.
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of a fused furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H14O3 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1,10-dimethyl-1,2-dihydronaphtho[2,3-e][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C18H14O3/c1-9-4-3-5-11-6-14-13(7-12(9)11)15-10(2)8-21-18(15)17(20)16(14)19/h3-7,10H,8H2,1-2H3 |
InChI Key |
HPUFRAUFTLFWSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C1C3=CC4=C(C=CC=C4C=C3C(=O)C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
